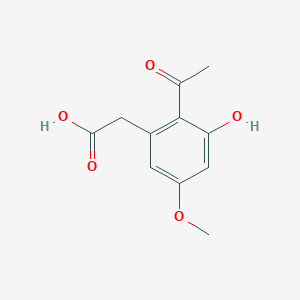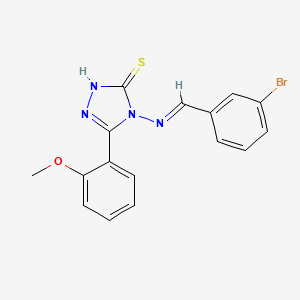![molecular formula C7H10O5 B12041983 1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid, AldrichCPR](/img/structure/B12041983.png)
1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid, AldrichCPR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid, AldrichCPR, is a chemical compound with the empirical formula C7H10O5 and a molecular weight of 174.15 g/mol . This compound is characterized by its unique spirocyclic structure, which includes three oxygen atoms and a carboxylic acid functional group. It is primarily used in early discovery research and is available through Sigma-Aldrich .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the reaction of a diol with a dihalide in the presence of a base to form the spirocyclic ether, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods
While specific industrial production methods for 1,4,7-Trioxaspiro[4The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or amides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized spirocyclic compounds .
Applications De Recherche Scientifique
1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The spirocyclic structure may also influence the compound’s binding affinity and specificity for certain molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate: Another spirocyclic compound with a similar structure but different functional groups.
3-Cyclohexyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid: A compound with a different ring system but similar carboxylic acid functionality.
1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid: A compound with a different core structure but similar carboxylic acid group.
Uniqueness
1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for research applications where specific structural features are required .
Propriétés
Formule moléculaire |
C7H10O5 |
|---|---|
Poids moléculaire |
174.15 g/mol |
Nom IUPAC |
1,4,7-trioxaspiro[4.4]nonane-9-carboxylic acid |
InChI |
InChI=1S/C7H10O5/c8-6(9)5-3-10-4-7(5)11-1-2-12-7/h5H,1-4H2,(H,8,9) |
Clé InChI |
AGMROOFWCSZNJU-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(O1)COCC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-bromophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12041901.png)

![7-hydroxy-5-oxo-N-(3-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12041918.png)
![7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2E)-2-(1-methylpropylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041928.png)
![[4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12041929.png)
![9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12041930.png)




![7-butan-2-yl-N-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12041965.png)


![(7E)-2-[(2-chlorophenyl)methyl]-7-[(2-chlorophenyl)methylidene]cycloheptan-1-one](/img/structure/B12041982.png)
